molecular formula C72H32N8O4 B12504804 3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole

3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole

Cat. No.: B12504804
M. Wt: 1073.1 g/mol
InChI Key: XQNMSKCVXVXEJT-UHFFFAOYSA-N
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Description

3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole (PTCBI) is a high-performance organic semiconductor material of significant interest in advanced optoelectronics research. Its primary research value lies in its application as an electron-transporting material, particularly in multi-junction organic photovoltaic (OPV) devices . Studies demonstrate that PTCBI functions as a highly effective electron-transport layer (ETL) within the charge recombination zone of tandem solar cells . Its use is critical for achieving high fill factor and power conversion efficiency, outperforming other common materials like BCP, due to its well-matched LUMO level for efficient electron transport from the C60 acceptor and its ability to form an ohmic contact with metal interlayers such as silver . The interface properties of PTCBI with various metals have been extensively studied, revealing metal-dependent charge transfer and chemical interactions that are fundamental to understanding and optimizing charge injection in organic electronic devices . Furthermore, its derivatives, including regioisomerically pure forms substituted with trifluoromethyl groups, are synthesized to act as insoluble n-type semiconductors, highlighting the potential for tuning the optical and electronic properties of this material class for specialized applications . Beyond photovoltaics, perylene tetracarboxylic derivatives have a history as dyes and pigments and are explored in other emerging areas, such as components for organic electrode materials in lithium-ion batteries, underscoring the versatility of this molecular scaffold .

Properties

Molecular Formula

C72H32N8O4

Molecular Weight

1073.1 g/mol

IUPAC Name

7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.024,32.026,31.034,38]tetraconta-1(36),2,4,6,8,10,12,16,18,20(37),21,23(38),24,26,28,30,34,39-octadecaene-15,33-dione;7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.025,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,16,18,20,22,26,28,30,32,34(38),35,39-octadecaene-15,24-dione

InChI

InChI=1S/2C36H16N4O2/c41-35-23-15-11-19-18-10-14-22-32-24(36(42)40-28-8-4-2-6-26(28)38-34(22)40)16-12-20(30(18)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35;41-35-23-15-11-19-20-12-16-24-32-22(34-38-26-6-2-4-8-28(26)40(34)36(24)42)14-10-18(30(20)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h2*1-16H

InChI Key

XQNMSKCVXVXEJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=CC=C7C8=C(C=CC(=C68)C9=C5C4=C3C=C9)C1=NC2=CC=CC=C2N1C7=O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C7C(=CC=C8C7=C(C=C6)C9=NC1=CC=CC=C1N9C8=O)C1=C5C4=C3C=C1

Origin of Product

United States

Preparation Methods

Dianhydride Formation

The dianhydride intermediate is synthesized via dehydration of perylene-3,4,9,10-tetracarboxylic acid. Key methods include:

  • Acid-Catalyzed Cyclization : Heating the acid in organic solvents (e.g., DMF, xylene) with acids like HCl or H₂SO₄ at 35–200°C.
  • Alkali-Mediated Condensation : Reacting 1,8-naphthalenedicarboximide with KOH/NaOH/sodium acetate mixtures at 185–210°C, followed by oxidation to form the dianhydride.

Table 1: Dianhydride Synthesis Conditions

Method Solvent Temperature (°C) Catalyst/Acid Yield Source
Acid-catalyzed cyclization DMF/xylene 35–200 HCl/H₂SO₄ 85–95%
Alkali-mediated N/A (melt) 185–210 KOH/NaOH 80–90%

Bay-Position Functionalization

Halogenation (Br, Cl) or phenoxy substitution at the 1,6,7,12 positions enables subsequent benzimidazole coupling. Notable methods include:

  • Electrophilic Aromatic Substitution : Bromination of dianhydride derivatives using Br₂ in acetic acid.
  • Nucleophilic Aromatic Substitution (NAS) : Replacing chlorines with phenols in polar aprotic solvents (e.g., NMP) using K₂CO₃.

Challenges :

  • Isomer Control : 1,7-dibromination often yields mixtures of 1,6- and 1,7-isomers due to steric effects.
  • Ester Stability : NAS may hydrolyze ester groups; toluene is preferred over NMP to prevent this.

Benzimidazole Ring Formation

The dianhydride or functionalized intermediates react with amines to form bisbenzimidazoles.

Direct Cyclization

1,2-Diaminobenzene reacts with dianhydride derivatives in acidic or inert solvents:

  • Propionic Acid Reflux : Forms benzimidazole rings at 100–120°C; yields 85–95%.
  • Pyridine-Assisted Coupling : Enhances solubility in aqueous media; pH controlled via H₃PO₄.

Stepwise Functionalization

For unsymmetrical derivatives, monoanhydride intermediates are first converted to monoimides or monoanhydrides, then coupled with amines.

Example :

  • Monoimide Formation : React dianhydride with aniline derivatives in propionic acid.
  • Monoanhydride Formation : Treat monoimide with p-TsOH in heptane.
  • Bisbenzimidazole Synthesis : Couple monoanhydride with 1,2-diaminobenzene.

Regioisomer Control

Pure regioisomers are critical for applications; methods include:

Directed Halogenation

  • 1,7-Dibromination : Achieved via controlled bromination of tetraesters, though isomer mixtures persist.
  • Trifluoromethyl (CF₃) Introductions : Selective substitution at 1,6 or 7,12 positions using CF₃I in polar solvents.

Table 2: Regioisomers of CF₃-Substituted PTCBI

Regioisomer Substitution Positions λmax (nm) Φf Source
1,6-CF₃ 1,6 495 0.65
7,12-CF₃ 7,12 505 0.72
1,7-CF₃ 1,7 515 0.78

Bay-Substituent Effects

Phenoxy or tert-butylphenoxy groups improve solubility and modulate optical properties:

  • Solubility : Tetraphenoxy derivatives dissolve in DCM, enabling thin-film processing.
  • Optical Shifts : Phenoxy groups red-shift absorption (λmax > 520 nm) compared to non-substituted PTCBI.

Advanced Functionalization

Post-synthesis modifications include:

Sequential NAS

Chlorinated PTCBI undergoes stepwise substitution:

  • Primary Substitution : Replace 1,6-Cl with methoxyphenoxy in toluene/K₂CO₃.
  • Secondary Substitution : Replace 7,12-Cl with tert-butylphenoxy.

Yield : 70–85% per step, depending on steric hindrance.

Monoimide-Monoanhydride Intermediates

These enable asymmetrical PTCBI derivatives:

  • Monoanhydride Synthesis : Treat monoimide with p-TsOH in heptane (95% yield).
  • Coupling with Amines : React with 1,2-diaminobenzene to form mono-benzimidazole derivatives.

Challenges and Innovations

  • Isomer Separation : Chromatography or recrystallization is required for pure regioisomers.
  • Ester Stability : NAS in NMP risks hydrolysis; toluene mitigates this.
  • Scalability : Alkali-mediated dianhydride synthesis is industrially viable but requires high-temperature control.

Chemical Reactions Analysis

Types of Reactions

3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct electronic and optical properties .

Scientific Research Applications

3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole (PTCBI) applications include:

Solar Cells

  • Electron Transport Layer: PTCBI can be used as an electron transporting layer (ETL) in the charge recombination zone (CRZ) of organic tandem solar cells . Using PTCBI as an ETL can achieve higher power conversion efficiency because of matched energy levels, a smooth film surface, and an ohmic contact with the Ag interlayer .
  • Performance Improvement: In multi-fold subphthalocyanine (SubPc) homo-tandem cells, PTCBI achieves a much higher fill factor (FF) than bathocuproine (BCP), resulting in higher power conversion efficiency in both normal and reverse tandem cells .
  • Interlayer Thickness Effects: Ultrathin Ag layers with isolated clusters are helpful for obtaining higher photocurrent in both PTCBI and BCP-based CRZs, due to a flatter interface, less optical loss, and a plasmonic effect-induced absorption enhancement of C60C_{60} in the bottom subcell .
  • Efficiency: Normal tandem cells with PTCBI can exhibit a high open-circuit voltage of 1.80 V and an overall power conversion efficiency of 3.49% .

Dyeing and Pigment Applications

  • Pigment Production: 3,4,9,10-perylene-tetracarboxylic acid dianhydride can be converted into a pigment through various processes like dissolution and precipitation from sulfuric acid, grinding, and recrystallization from solvents .
  • Improved Pigment Properties: A finishing process to improve the pigment properties of 3,4,9,10-perylene-tetracarboxylic acid dianhydride involves precipitating the free acid from an aqueous alkaline solution of a salt of the acid, heating the precipitated acid in an organic solvent at elevated temperatures to form the dianhydride, and then isolating the dianhydride .
  • Applications : The 3,4,9,10-perylene-tetracarboxylic acid dianhydride pigment is suitable for dyeing lacquers and plastic materials such as polystyrene and polyvinyl chloride and is especially useful for coloring polyacrylonitrile using the wet spinning process . Coatings prepared with the pigment exhibit excellent fastness to weather, light, and over-varnishing .
  • Performance : Pigments obtained through the described process dye lacquers in clear red shades with excellent tinctorial strength and superior weather fastness compared to products obtained through other processes .

Charge Transfer Components

  • Charge Separators: Perylene tetracarboxylic acid derivatives are attractive components of charge separators due to their high electron affinity .
  • Substitution Effects: The impact of different substituents on the photoinduced charge-transfer properties of perylene tetracarboxylic acid derivatives has been explored, with bromine atoms substituted with 4-tert-butylphenoxy and 4-methoxyphenoxy groups .

Mechanism of Action

The mechanism of action of 3,4,9,10-Perylenetetracarboxylic Bisbenzimidazole involves its ability to participate in electron transfer processes. The extended π-conjugated system allows for efficient electron transport, making it an effective material in electronic and photovoltaic applications. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, facilitating its role in various chemical and biological processes .

Comparison with Similar Compounds

Structural and Electronic Properties

PTCBI belongs to the perylene tetracarboxylic acid derivative family, which includes compounds like perylenetetracarboxylic dianhydride (PTCDA) and perylene diimides (PDIs) . Key differences arise from functional groups and electronic behavior:

Property PTCBI PTCDA PDIs (e.g., PTCDI)
Functional Groups Bisbenzimidazole Dianhydride Diimide derivatives
Semiconductor Type n-type n-type n-type (varies with substitution)
Electron Mobility ~0.1 cm²/Vs ~0.01 cm²/Vs Up to 0.5 cm²/Vs
Absorption Range 300–700 nm 400–600 nm 450–650 nm
Diffusion Length 30 ± 3 Å (as acceptor) 50 ± 5 Å 40–60 Å (varies)

Key Insights :

  • PTCBI’s bisbenzimidazole groups enhance intermolecular interactions compared to PTCDA’s anhydride groups, improving charge transport .
  • PDIs with alkyl substituents (e.g., N,N′-dibutyl derivatives) exhibit higher solubility and tunable electronic properties but lower thermal stability than PTCBI .
Performance in Optoelectronic Devices
Solar Cells :
  • PTCBI/CuPc Heterojunctions : Achieve open-circuit voltages (VOC) of 1.15 V with Al cathodes, outperforming PTCDA-based cells (VOC ~0.8 V) due to better energy-level alignment . However, PTCDA exhibits higher short-circuit current density (JSC = 2.1 mA/cm²) compared to PTCBI (JSC = 0.125 mA/cm²) in similar configurations .
  • PTCBI vs. C60 : Fullerene C60 replaces PTCBI in bulk heterojunctions due to its longer exciton diffusion length (77 ± 10 Å vs. 30 ± 3 Å), enabling higher power conversion efficiencies (>5% vs. ~1% for PTCBI) .
Photodetectors :
Water Splitting :
  • PTCBI/cobalt phthalocyanine photoanodes demonstrate stable photocurrent densities of 1.2 mA/cm² under AM1.5G illumination, whereas PDIs require additional co-catalysts for comparable performance .
Thermal and Environmental Stability
  • PTCBI exhibits superior thermal stability (decomposition >400°C) compared to PDIs (~300°C) due to rigid benzimidazole linkages .
  • However, PTCBI-based solar cells degrade faster under humidity than PTCDA devices, attributed to hygroscopic benzimidazole groups .
Charge Transport Mechanisms
  • Quantum mechanics/molecular mechanics (QM/MM) studies reveal that PTCBI’s interfacial charge transfer (CT) states are 0.15 eV higher in energy than bulk-separated charges, enabling barrierless dissociation in heterojunctions .

Biological Activity

3,4,9,10-Perylenetetracarboxylic bisbenzimidazole (PTCBI) is a compound of significant interest in various fields, particularly in organic electronics and biochemistry. Its unique molecular structure, characterized by a perylene core and two benzimidazole moieties, contributes to its diverse biological activities and applications.

Chemical Structure and Properties

PTCBI has the chemical formula C72H32N8O4C_{72}H_{32}N_8O_4. The structure includes:

  • Perylene Core : Provides excellent electron-accepting properties.
  • Benzimidazole Moieties : Enhance solubility and facilitate interactions with biomolecules.

The compound's functional groups enable various chemical reactions, including nucleophilic substitutions and complexation with metal ions, which can modify its electronic properties and biological activity.

1. DNA Intercalation

Research has demonstrated that PTCBI can intercalate within DNA strands. This property is particularly relevant in cancer research, as it may disrupt DNA replication processes in cancer cells. The binding affinity of PTCBI to DNA suggests potential applications in targeted cancer therapies.

2. Antioxidant Properties

PTCBI exhibits antioxidant activity by scavenging free radicals. This property can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that PTCBI can reduce levels of malondialdehyde (MDA), a marker of oxidative damage, in cellular models .

3. Electron Conductivity

In the context of organic photovoltaics, PTCBI serves as an efficient electron conductor. It forms low-resistance contacts in solar cell applications, improving overall device efficiency. The incorporation of PTCBI in organic solar cells has been shown to enhance power conversion efficiency significantly .

Case Study 1: Cancer Cell Interaction

A study investigated the interaction of PTCBI with human breast cancer cells (MCF-7). The results indicated that PTCBI effectively inhibited cell proliferation by inducing apoptosis through DNA intercalation. The study reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Case Study 2: Antioxidant Activity Assessment

In a separate study focusing on oxidative stress, PTCBI was tested for its ability to mitigate damage induced by hydrogen peroxide in neuronal cells. The results showed that treatment with PTCBI reduced oxidative markers significantly compared to untreated controls, suggesting its potential as a neuroprotective agent .

Research Findings

PropertyFindingReference
DNA BindingIntercalates within DNA strands
Antioxidant ActivityReduces MDA levels in cells
Electron ConductivityEnhances efficiency in organic solar cells

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